8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound classified within the coumarin family. Coumarins are known for their diverse biological activities and are widely utilized in medicinal chemistry. This specific compound features a chromene core with an allyl group at the 8-position, a methoxyphenyl group, and a carboxamide functionality, making it a unique candidate for various scientific applications. Its molecular formula is with a molecular weight of approximately 335.359 g/mol .
The synthesis of 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves several key steps:
These methods highlight the compound's versatility in organic synthesis, enabling modifications that can lead to various derivatives with potentially enhanced properties.
The molecular structure of 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can be described by its canonical SMILES notation: COC1=CC=CC(=C1)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O. The InChI key for this compound is GAHHOFDOOJMYIW-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Key structural features include:
8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize new derivatives for research purposes.
The mechanism of action for 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with various molecular targets, particularly within biochemical pathways:
This mechanism underscores the importance of understanding how structural modifications can impact biological activity.
The physical and chemical properties of 8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide include:
These properties are crucial for determining solubility, stability, and reactivity in various environments, impacting both laboratory handling and potential applications.
8-allyl-N-(3-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide serves several scientific purposes:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: